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molecular formula C10H10ClN B2603200 2-(4-Chlorophenyl)butanenitrile CAS No. 39066-10-9

2-(4-Chlorophenyl)butanenitrile

Cat. No. B2603200
M. Wt: 179.65
InChI Key: CPOQXAYHQYYHHU-UHFFFAOYSA-N
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Patent
US07875645B2

Procedure details

To a suspension of 0.42 g (10.5 mmol) NaH (60% dispersion in mineral oil) were added at ambient temperature 1.67 g (11 mmol) 4-chlorophenyl-acetonitrile in 10 ml anhydrous tetrahydrofuran. The reaction mixture was stirred at ambient temperature for 2 hours and then cooled to −20° C. 0.78 ml (10.5 mmol) Bromoethane was added drop-wise to the reaction mixture over 30 minutes. The reaction was warmed to ambient temperature while stirring over 2 hours. The reaction mixture was quenched by addition of 20 ml of saturated ammonium chloride solution. Dichloromethane was added, the organic phase was separated and the aqueous phase washed with dichloromethane. The combined organic phase was dried over MgSO4 and evaporated to afford rac-2-(4-chloro-phenyl)butyronitrile as a brown oil that did not require further purification. NMR (CDCl3, ppm): 0.80 (3H, t), 1.82 (2H, dq), 3.64 (1H, t), 7.30-7.15 (4H, m).
Name
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.78 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]#[N:12])=[CH:6][CH:5]=1.Br[CH2:14][CH3:15]>O1CCCC1>[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH2:14][CH3:15])[C:11]#[N:12])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1.67 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC#N
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.78 mL
Type
reactant
Smiles
BrCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −20° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to ambient temperature
STIRRING
Type
STIRRING
Details
while stirring over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by addition of 20 ml of saturated ammonium chloride solution
ADDITION
Type
ADDITION
Details
Dichloromethane was added
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
the aqueous phase washed with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C#N)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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